1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
Description
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(7-10-1-2-10)18-11-3-4-12(18)9-13(8-11)17-6-5-15-16-17/h5-6,10-13H,1-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQIIGPHFJEUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one generally involves a multi-step process starting from commercially available precursors. Key steps typically include:
Formation of the 1H-1,2,3-triazole ring through click chemistry, usually employing azides and alkynes in the presence of a copper(I) catalyst.
Construction of the azabicyclooctane core via a Diels-Alder reaction followed by nitrogen introduction and ring-closing methods.
Coupling of the triazole and azabicyclooctane fragments through carbon-carbon bond-forming reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Large-scale synthesis might adapt these methodologies using batch or continuous-flow processes, optimizing reaction conditions to enhance yield, purity, and cost-efficiency. Industrial methods might also involve alternative solvents and catalysts to comply with environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the triazole ring or the cyclopropyl moiety.
Reduction: Selective reduction of the azabicyclooctane system can be achieved under appropriate conditions.
Substitution: The triazole and cyclopropyl groups allow for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents like PCC or m-CPBA.
Reducing agents such as lithium aluminum hydride or hydrogen over a palladium catalyst.
Halogenating agents and other electrophiles for substitution reactions.
Major Products Formed
Oxidized derivatives with altered triazole or cyclopropyl structures.
Reduced azabicyclooctane variants.
Substituted analogs with various functional groups attached to the triazole or cyclopropyl rings.
Scientific Research Applications
Chemistry
Synthetic intermediates: Useful in the synthesis of more complex molecules due to the reactive nature of its functional groups.
Biology
Drug design: This compound's unique structure makes it a valuable scaffold in the design of pharmaceuticals targeting the central nervous system, infectious diseases, or cancer.
Medicine
Therapeutic agents: Potential applications as antimicrobial, antiviral, or anticancer agents. Specific interactions with biological targets like enzymes or receptors enhance its therapeutic potential.
Industry
Specialty chemicals: Utilized in the creation of novel materials or as catalysts in industrial chemical processes.
Mechanism of Action
This compound's mechanism of action depends on its application. In medicinal chemistry, it may inhibit specific enzymes or interact with receptors to modulate biological pathways. The triazole ring can bind to metal ions in enzyme active sites, while the azabicyclooctane system may provide steric hindrance or hydrophobic interactions crucial for activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related azabicyclo[3.2.1]octane derivatives, focusing on substituents, stereochemistry, and inferred properties.
Structural and Functional Modifications
Stereochemical and Electronic Considerations
- Stereochemistry : The (1R,5S) configuration in the target compound contrasts with analogs like (1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate, where the C3 substituent’s orientation (endo vs. exo) impacts receptor binding .
- Electronic Effects : The 1,2,3-triazole in the target compound is less acidic than the tetrazole in ’s cephalosporin analog, suggesting divergent solubility and ionization profiles .
- Lipophilicity : Cyclopropyl and phenyl groups increase logP values, favoring blood-brain barrier penetration compared to hydroxy- or carboxylate-containing analogs .
Pharmacopeial and Quality Standards
- Optical Rotation : Pharmacopeial tests for analogs (e.g., (1R,3R,5S)-8-methyl derivatives) emphasize enantiomeric purity, with specific optical rotation ranges (e.g., 〈781〉) ensuring batch consistency .
- Purity : Commercial analogs (e.g., ’s 98% HPLC purity) highlight the importance of rigorous chromatographic profiling for azabicyclo[3.2.1]octane derivatives .
Biological Activity
The compound 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one (CAS Number: 2310083-65-7) is a synthetic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 260.33 g/mol. The structure features a triazole ring, an azabicyclo[3.2.1]octane moiety, and a cyclopropyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole ring enhances binding affinity, while the azabicyclo structure influences pharmacodynamics and pharmacokinetics.
Inhibition Studies
Research indicates that compounds with similar structural motifs exhibit significant inhibitory activities against various enzymes involved in inflammatory processes. For instance, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to the compound's ability to modulate inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels, thus enhancing its anti-inflammatory effects .
Comparative Biological Activity
To understand the efficacy of this compound relative to similar molecules, we can examine a comparative table summarizing the IC50 values of various azabicyclic compounds against NAAA:
| Compound Name | IC50 (μM) | Notes |
|---|---|---|
| Compound A | 0.042 | High selectivity for NAAA |
| Compound B | 0.655 | Moderate activity |
| This compound | TBD | Potential for further study |
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit NAAA activity at low concentrations, suggesting its potential as a therapeutic agent in managing inflammatory diseases. For example, a study reported an IC50 value indicating effective inhibition of NAAA activity .
In Vivo Studies
Preclinical models have shown promising results regarding the anti-inflammatory effects of this compound. In animal models of inflammation, administration led to reduced markers of inflammation and pain relief, supporting its therapeutic potential .
Q & A
Q. What are the key considerations for synthesizing 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one, and how can yield and purity be optimized?
Methodological Answer: Synthesis involves multi-step routes, typically starting with the bicyclic 8-azabicyclo[3.2.1]octane core. Key steps include:
- Functionalization of the bicyclic amine : Introducing the triazole moiety via click chemistry or nucleophilic substitution .
- Cyclopropane integration : Coupling the cyclopropyl group through alkylation or ketone formation under controlled pH and temperature .
- Purification : Use HPLC or recrystallization for high-purity isolates .
Q. Optimization Parameters :
| Parameter | Typical Range | Example Catalysts/Solvents |
|---|---|---|
| Temperature | 60–120°C | DMF, THF |
| Catalysts | Pd/C, Cu(I) | Copper iodide for triazole ligation |
| Reaction Time | 6–24 hrs | Varies with steric hindrance |
Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Assign stereochemistry (1R,5S) via NOESY/ROESY to confirm bicyclic conformation .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS) and fragmentation patterns to confirm substituents .
- X-ray Crystallography : Resolve absolute configuration, particularly for bicyclic and triazole motifs .
- DFT Calculations : Predict electronic properties (e.g., dipole moments) to guide reactivity studies .
Q. How can initial biological activity screening be designed to assess this compound’s potential?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known affinity for triazole (e.g., kinases, cytochrome P450) .
- Assays :
- Biochemical : Fluorescence polarization for binding affinity (IC50 determination) .
- Cellular : Cytotoxicity profiling (e.g., MTT assay) to evaluate therapeutic index .
- Control Compounds : Compare with analogs lacking cyclopropyl or triazole groups to isolate functional contributions .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in the final coupling step?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify interactions. For example:
- Solvent Screening : Test polar aprotic (DMF) vs. non-polar (toluene) to stabilize intermediates .
- Catalyst Tuning : Replace Cu(I) with Ru-based catalysts for sterically hindered triazole formation .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust conditions dynamically .
Q. How should researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency vs. low cellular efficacy)?
Methodological Answer:
- Mechanistic Validation :
- Permeability Assays : Use Caco-2 monolayers or PAMPA to assess membrane penetration .
- Metabolite Profiling : LC-MS to identify degradation products or inactive metabolites .
- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
- Structural Modifications : Introduce solubilizing groups (e.g., PEG) or prodrug strategies to enhance bioavailability .
Q. What computational strategies are recommended for elucidating the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model triazole interactions with active-site residues (e.g., hydrogen bonding with kinases) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational dynamics .
- Free Energy Calculations : Apply MM-GBSA to predict binding affinities and validate with experimental IC50 values .
Data Contradiction Analysis
Q. How to address discrepancies between predicted and observed reactivity in derivatization reactions?
Methodological Answer:
- Steric vs. Electronic Effects :
- Alternative Pathways : Explore photochemical or microwave-assisted routes to bypass kinetic barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
